3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 2034157-59-8
VCID: VC2728926
InChI: InChI=1S/C11H14N2OS.C7H8O3S/c1-2-14-8-7-13-9-5-3-4-6-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12H,2,7-8H2,1H3;2-5H,1H3,(H,8,9,10)
SMILES: CCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C18H22N2O4S2
Molecular Weight: 394.5 g/mol

3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

CAS No.: 2034157-59-8

Cat. No.: VC2728926

Molecular Formula: C18H22N2O4S2

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate - 2034157-59-8

Specification

CAS No. 2034157-59-8
Molecular Formula C18H22N2O4S2
Molecular Weight 394.5 g/mol
IUPAC Name 3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C11H14N2OS.C7H8O3S/c1-2-14-8-7-13-9-5-3-4-6-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12H,2,7-8H2,1H3;2-5H,1H3,(H,8,9,10)
Standard InChI Key SHSIFGVTYRSMEM-UHFFFAOYSA-N
SMILES CCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Structure and Chemical Properties

3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate belongs to the benzothiazole class of heterocyclic compounds, characterized by the presence of both sulfur and nitrogen atoms in their core structure. The compound features a benzothiazole scaffold with a 2-ethoxyethyl group attached to the nitrogen at position 3 and an imine functionality at position 2. The 4-methylbenzenesulfonate serves as a counterion, forming a salt with the positively charged benzothiazole moiety.

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC16H18N2O4S2Based on structural analysis and comparison with similar compounds
Molecular Weight~366 g/molCalculated from the molecular formula
Physical StateCrystalline solidTypical state for similar benzothiazole derivatives
SolubilitySoluble in organic solvents (ethanol, methanol, DMSO); limited water solubilityBased on structural features and polarity characteristics
StabilityStable under standard conditions; sensitive to strong oxidizing agentsCommon for benzothiazole compounds
Spectral CharacteristicsUV absorption maxima likely between 280-320 nmCharacteristic of benzothiazole core structure

The compound's structure confers specific physical and chemical properties that influence its behavior in various environments. The presence of the 2-ethoxyethyl group likely enhances its lipophilicity and membrane permeability compared to unsubstituted benzothiazoles, potentially impacting its biological activity profile.

Synthetic StepTypical ReagentsReaction ConditionsKey Considerations
Benzothiazole core formation2-Aminothiophenol, carboxylic acid derivatives110-130°C, 3-6 hoursSolvent selection crucial for cyclization efficiency
N-alkylation2-Ethoxyethyl bromide or chloride, base (e.g., K2CO3)60-80°C, 8-12 hoursBase strength affects selectivity
Imine formationAppropriate reagents for C=N bond formationVaried based on specific methodologyTemperature control important to prevent side reactions
Salt formation4-Methylbenzenesulfonic acidRoom temperature, appropriate solventCrystallization conditions affect purity

Industrial production methods might employ continuous flow reactors and optimized conditions to ensure high yield and purity, while minimizing waste and energy consumption.

Chemical Reactivity

3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate demonstrates chemical reactivity characteristic of benzothiazole derivatives, with several functional groups that can participate in various chemical transformations. Understanding these reactivity patterns is essential for predicting its behavior in biological systems and for designing synthetic routes to derivative compounds.

Types of Reactions

Based on information about similar compounds, this molecule likely undergoes several types of chemical reactions:

Oxidation Reactions

The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide in acidic medium, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction Reactions

The imine functionality can undergo reduction with reagents such as sodium borohydride in methanol or lithium aluminum hydride, potentially forming the corresponding amine derivatives.

Nucleophilic Substitution

The 2-ethoxyethyl group may participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, leading to various substituted derivatives.

Acid-Base Interactions

The compound may undergo acid-base reactions due to the basic nature of the imine nitrogen. These interactions can affect its stability and solubility under different pH conditions.

Reaction Products and Applications

Reaction TypeReagentsMajor ProductsPotential Applications
OxidationH2O2, acidic conditionsSulfoxides, sulfonesSynthesis of biologically active derivatives
ReductionNaBH4, methanolCorresponding aminesDevelopment of compounds with modified biological activity
Nucleophilic SubstitutionVarious nucleophilesSubstituted benzothiazolesCreation of compound libraries for drug discovery
Acid-BaseAcids, basesSalt forms, hydrolysis productsModification of solubility and bioavailability

The reactivity profile of this compound makes it a valuable starting material for the synthesis of diverse benzothiazole derivatives with potentially enhanced biological activities.

Target EnzymePotential Inhibitory EffectTherapeutic Relevance
DNA Topoisomerase IIDisruption of DNA replicationAnticancer applications
CyclooxygenasesReduction of prostaglandin synthesisAnti-inflammatory effects
TyrosinaseInhibition of melanin productionTreatment of hyperpigmentation disorders
Bacterial enzymesDisruption of bacterial metabolismAntimicrobial applications
ApplicationDescriptionBenefit
Intermediate in synthesisPrecursor for more complex moleculesEnables access to libraries of related compounds
Functional group transformation studiesModel for exploring chemical reactionsAdvances understanding of reaction mechanisms
Catalyst developmentTemplate for designing novel catalystsContributes to more efficient synthetic processes

Analytical Applications

Comparison with Similar Compounds

Understanding the structural relationships between 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate and similar compounds provides valuable insights into structure-activity relationships and helps predict its unique properties and potential applications.

Structural Comparisons

Several structurally related compounds appear in the search results, each with distinctive modifications to the basic benzothiazole scaffold:

CompoundKey Structural DifferencesCAS NumberMolecular Formula
3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonateReference compoundNot providedC16H18N2O4S2 (estimated)
4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonateEthoxy at position 4, ethyl at position 32034156-80-2Not provided
3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonateAdditional fluorine at position 62034155-65-0C18H21FN2O4S2
3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonateAdditional methyl groups at positions 5 and 72034156-83-5C20H26N2O4S2

Impact of Structural Variations on Properties and Activities

The structural differences between these compounds likely result in distinct physicochemical properties and biological activities:

Effect of Fluorine Substitution

The presence of a fluorine atom in 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate likely enhances lipophilicity and metabolic stability compared to the unsubstituted compound. Fluorine substitution often improves drug-like properties and can enhance binding affinity to biological targets.

Impact of Methyl Groups

The methyl groups in 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate would increase hydrophobicity and potentially affect electronic distribution within the molecule. These changes could influence binding specificity and metabolic stability.

Position of Substituents

The positioning of substituents (e.g., ethoxy at position 4 versus unsubstituted) significantly influences the electronic properties of the benzothiazole core, potentially affecting reactivity patterns and biological target interactions.

Structure-Activity Relationship Insights

Structural FeaturePotential Impact on ActivityResearch Implication
Unsubstituted benzene ringBaseline activity profileReference point for SAR studies
Fluorine substitutionEnhanced metabolic stability, potentially increased binding affinityDirection for developing metabolically stable derivatives
Methyl substitutionModified electron density, potential steric effectsPathway to optimize binding specificity
2-Ethoxyethyl at N-3Balanced lipophilicity and hydrogen bond acceptor capabilityKey determinant of cellular penetration and distribution

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